Chidamide can be synthesized through several reported methods, with varying yields and complexities. The primary synthetic routes include:
Chidamide's molecular structure is characterized by its benzamide core, which includes a pyridine moiety and an amino group substituted with a fluorine atom. The compound's structure has been confirmed through X-ray single-crystal diffraction studies, revealing its monoclinic crystal system and demonstrating significant intermolecular hydrogen bonding interactions that contribute to its stability in the crystalline state .
Key structural features include:
The precise arrangement of atoms within Chidamide plays a crucial role in its function as an HDAC inhibitor.
Chidamide primarily functions through inhibition of histone deacetylases, enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, Chidamide promotes histone acetylation, resulting in altered gene expression associated with cell cycle regulation and apoptosis.
The chemical reactions involving Chidamide can be summarized as follows:
These reactions underscore Chidamide's potential therapeutic applications in oncology.
Chidamide exerts its pharmacological effects primarily through the inhibition of histone deacetylases. By disrupting the normal function of these enzymes, Chidamide leads to:
In experimental models, treatment with Chidamide has been shown to induce apoptosis through mitochondrial pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .
Chidamide's physical and chemical properties contribute significantly to its functionality as an HDAC inhibitor:
These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability.
Chidamide has several significant applications:
Chidamide (CS055/HBI-8000) is a benzamide-class inhibitor that exhibits remarkable selectivity for specific histone deacetylase (HDAC) isoforms. This selectivity profile distinguishes it from pan-HDAC inhibitors and underpins its unique biological activities and therapeutic potential.
Chidamide demonstrates potent inhibitory activity against Class I HDAC isoforms 1, 2, 3 and Class IIb HDAC10, with significantly reduced activity against other HDAC isoforms [1] [6]. This selective targeting was quantified through enzyme kinetics studies revealing nanomolar-range IC₅₀ values against HDAC1 (86 nM), HDAC2 (160 nM), HDAC3 (67 nM), and HDAC10 (78 nM), while exhibiting much weaker inhibition (IC₅₀ > 1,000 nM) against HDAC4, HDAC5, HDAC6, HDAC7, HDAC8, HDAC9, and HDAC11 [6]. This selectivity profile translates to specific biological consequences: in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cell lines, Chidamide treatment (2.5-10 µM, 24 hours) resulted in dose-dependent HDAC enzyme suppression (65-90% inhibition at 10 µM) and concomitant increases in histone H3 and H4 acetylation [1]. Similarly, in pancreatic cancer models, Chidamide administration (1.25-5 µM) significantly decreased expression of Class I HDACs at both mRNA and protein levels [10].
The zinc-dependent binding mechanism of Chidamide underpins its interaction with HDAC catalytic pockets. Structural analyses reveal that Chidamide's pharmacophore consists of three critical domains: (1) a benzamide zinc-binding group (ZBG) that chelates the Zn²⁺ ion at the base of the catalytic pocket; (2) a linker region that occupies the narrow channel leading to the catalytic site; and (3) a surface recognition cap that interacts with isoform-specific residues at the pocket entrance [4] [7]. The benzamide ZBG specifically recognizes unique conformations present in HDAC1, 2, 3, and 10, but not in other HDAC isoforms. Molecular dynamics simulations demonstrate that Chidamide forms stable hydrogen bonds with His145 and Asp181 in HDAC1, Tyr308 in HDAC2, and His134 and Glu205 in HDAC3—residues that differ in non-targeted HDAC isoforms [7]. This precise molecular recognition explains Chidamide's selectivity profile and enables targeted epigenetic modulation without broad-spectrum effects.
Table 1: Chidamide's HDAC Inhibition Profile
HDAC Class | Specific Isoforms | Inhibition by Chidamide | IC₅₀ Range |
---|---|---|---|
Class I | HDAC1 | Potent inhibition | 86 nM |
Class I | HDAC2 | Potent inhibition | 160 nM |
Class I | HDAC3 | Potent inhibition | 67 nM |
Class I | HDAC8 | Weak inhibition | >1,000 nM |
Class IIb | HDAC10 | Potent inhibition | 78 nM |
Class IIa | HDAC4,5,7,9 | Minimal inhibition | >1,000 nM |
Class IIb | HDAC6 | Minimal inhibition | >1,000 nM |
By selectively inhibiting specific HDAC isoforms, Chidamide induces profound changes in the cellular acetylation landscape, altering both histone and non-histone protein functions with significant consequences for cancer cell biology.
Chidamide-mediated HDAC inhibition induces hyperacetylation of histone H3 at Lys9 (H3K9ac) and histone H4 at Lys8 (H4K8ac), chromatin modifications associated with transcriptional activation [1] [4]. This chromatin relaxation facilitates recruitment of transcription factors to previously silenced genomic regions. In MDS and AML models, this resulted in reactivation of SOCS3 (Suppressor of Cytokine Signaling 3), a key tumor suppressor gene [1]. The subsequent SOCS3 upregulation (3.5-fold increase at 5 µM Chidamide, 24h) led to inhibition of the JAK2/STAT3 pathway—a critical oncogenic signaling axis. Specifically, Chidamide treatment reduced phosphorylated JAK2 and STAT3 levels by 60-75% and downregulated STAT3 target genes including c-Myc (50% reduction), Bcl-xL (45% reduction), and Mcl-1 (65% reduction) [1]. In pancreatic cancer models, Chidamide-induced chromatin remodeling upregulated p21 expression (2.8-fold at 5 µM), inducing G0/G1 cell cycle arrest in 65% of treated cells [10].
Beyond histones, Chidamide enhances acetylation of key regulatory proteins, expanding its anticancer mechanisms beyond epigenetic modulation. In multiple myeloma cells, Chidamide synergized with proteasome inhibitor Bortezomib to induce hyperacetylation of HSP90 [2] [6]. This disrupted HSP90 chaperone function, leading to proteasomal degradation of oncogenic client proteins (including Bcr-Abl, c-Raf, and AKT) and accumulation of misfolded proteins. Additionally, Chidamide increased acetylation of transcription factor p53, enhancing its DNA-binding activity and transactivation of pro-apoptotic genes [9]. In pancreatic cancer, Chidamide (5 µM, 48h) altered the Bax/Bcl-2 ratio (increase from 0.2 to 1.8), activating the mitochondrial apoptosis pathway and increasing cleaved caspase-3 by 4.5-fold [10]. These effects demonstrate Chidamide's ability to modulate multiple cancer-relevant pathways through selective protein acetylation.
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